Synthetic Versatility: Orthogonal Functional Handles Enable Complex Molecule Assembly
3-Ethynyl-5-methylpyridin-2-amine possesses a terminal alkyne and a primary amine, a dual functionality absent in 3-bromo-5-methylpyridin-2-amine and 5-methylpyridin-2-amine . The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, while the amine serves as a nucleophile or directing group .
| Evidence Dimension | Presence of orthogonal reactive handles |
|---|---|
| Target Compound Data | Terminal alkyne (C≡CH) and primary amine (NH2) |
| Comparator Or Baseline | 3-Bromo-5-methylpyridin-2-amine (bromo only); 5-Methylpyridin-2-amine (amine only) |
| Quantified Difference | Two orthogonal functional handles versus one |
| Conditions | Structural analysis; functional group inventory |
Why This Matters
Enables diverse downstream chemistry without protecting group manipulations, reducing synthetic step count and improving overall yield.
